molecular formula C20H20N2O3 B12587648 N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide

N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide

Cat. No.: B12587648
M. Wt: 336.4 g/mol
InChI Key: FQXFUFYGYVFQDK-NFAQBHPGSA-N
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Description

N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzamide core with a methoxyanilino substituent and a hexa-2,4-dien-2-yl group, making it a versatile molecule in various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide typically involves the reaction of 4-methoxyaniline with benzoyl chloride under basic conditions to form the intermediate 4-methoxy-N-phenylbenzamide. This intermediate is then subjected to a Claisen-Schmidt condensation with hex-2,4-dienal in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol derivative.

Scientific Research Applications

N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a methoxyanilino group and a hexa-2,4-dien-2-yl moiety allows for versatile applications in various fields of research.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

N-[(2Z,4E)-1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide

InChI

InChI=1S/C20H20N2O3/c1-3-4-10-18(22-19(23)15-8-6-5-7-9-15)20(24)21-16-11-13-17(25-2)14-12-16/h3-14H,1-2H3,(H,21,24)(H,22,23)/b4-3+,18-10-

InChI Key

FQXFUFYGYVFQDK-NFAQBHPGSA-N

Isomeric SMILES

C/C=C/C=C(/C(=O)NC1=CC=C(C=C1)OC)\NC(=O)C2=CC=CC=C2

Canonical SMILES

CC=CC=C(C(=O)NC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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